Specific Structural Claim for Blood-Sugar-Lowering Activity vs. Unsubstituted and 5-Substituted Analogs
A foundational patent explicitly claims that a group of indole-2-carbaldehydes substituted specifically in the 4- and/or 5-positions demonstrate a blood-sugar-lowering effect in mammals [1]. This patent differentiates 4-methyl-1H-indole-2-carbaldehyde from the unsubstituted indole-2-carbaldehyde (which lacks the methyl group) and from other isomers like 5-methylindole-2-carbaldehyde, providing a clear therapeutic rationale for its selection as a synthetic intermediate or biological probe in metabolic disease research. The patent's scope specifically includes compounds where the 4-position is substituted with a lower alkyl group, a category to which the methyl group belongs [1].
| Evidence Dimension | Patent-claimed therapeutic utility |
|---|---|
| Target Compound Data | Explicitly included in the claimed genus of 4-substituted indole-2-carbaldehydes for blood-sugar reduction |
| Comparator Or Baseline | Unsubstituted indole-2-carbaldehyde (excluded from the claimed genus); 5-methylindole-2-carbaldehyde (also claimed but represents a different regioisomer) |
| Quantified Difference | The patent's claims are limited to 4- and/or 5-substituted compounds, thereby excluding the unsubstituted parent compound and other substitution patterns. This defines a discrete structure-activity relationship (SAR) space. |
| Conditions | In vivo blood sugar lowering model in mammals, as described in US Patent 4,053,624. |
Why This Matters
This specific patent protection for the 4-substituted pattern provides a direct scientific justification for procuring this compound for research into blood-sugar regulation, a justification absent for its unsubstituted or differently substituted analogs.
- [1] Bauman, N., et al. US Patent 4,053,624. Indole-2-carbaldehyde compounds and blood sugar reducing compositions. 1977. View Source
